2-Heptadecenoic acid
Overview
Description
2-Heptadecenoic acid is an unsaturated fatty acid with the molecular formula C₁₇H₃₂O₂ It is a monounsaturated fatty acid, meaning it contains one double bond within its carbon chain This compound is found in trace amounts in various natural sources, including the fat and milkfat of ruminants
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Heptadecenoic acid can be synthesized through several methods. One common approach involves the hydrogenation of heptadecadienoic acid, which contains two double bonds. The hydrogenation process selectively reduces one of the double bonds, resulting in the formation of heptadecenoic acid. This reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of heptadecenoic acid often involves the extraction and purification of the compound from natural sources. For example, it can be isolated from the fat and milkfat of ruminants through a series of extraction and purification steps. These steps may include solvent extraction, distillation, and chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Heptadecenoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptadecanoic acid, a saturated fatty acid. This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone.
Reduction: The double bond in heptadecenoic acid can be reduced to form heptadecanoic acid. This reduction can be achieved using hydrogen gas and a catalyst, such as palladium on carbon.
Substitution: this compound can undergo substitution reactions, where the hydrogen atoms on the carbon chain are replaced with other functional groups. For example, halogenation can introduce halogen atoms, such as chlorine or bromine, into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
Oxidation: Heptadecanoic acid.
Reduction: Heptadecanoic acid.
Substitution: Halogenated derivatives of heptadecenoic acid.
Scientific Research Applications
2-Heptadecenoic acid has several scientific research applications, including:
Biology: This compound is studied for its role in lipid metabolism and its effects on cellular processes.
Industry: this compound is used in the production of biofuels and oleochemicals.
Mechanism of Action
The mechanism of action of heptadecenoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into cell membranes, affecting membrane fluidity and function. Additionally, heptadecenoic acid can be metabolized through β-oxidation, a process that breaks down fatty acids to produce energy . This process involves several enzymes, including acyl-CoA dehydrogenase, enoyl-CoA hydratase, and β-hydroxyacyl-CoA dehydrogenase .
Comparison with Similar Compounds
2-Heptadecenoic acid can be compared with other similar compounds, such as:
Heptadecanoic acid: A saturated fatty acid with the same carbon chain length but no double bonds.
Heptadecadienoic acid: An unsaturated fatty acid with two double bonds.
Palmitic acid: A saturated fatty acid with a shorter carbon chain (16 carbons).
Stearic acid: A saturated fatty acid with a longer carbon chain (18 carbons).
This compound is unique due to its specific carbon chain length and the presence of a single double bond, which imparts distinct chemical and physical properties compared to its saturated and polyunsaturated counterparts.
Properties
IUPAC Name |
(E)-heptadec-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h15-16H,2-14H2,1H3,(H,18,19)/b16-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHPRJRWZDWFBJ-FOCLMDBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26265-99-6 | |
Record name | Heptadecenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026265996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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